1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-
Description
Table 1: Constitutional Breakdown
| Component | Description |
|---|---|
| Dioxolane ring | Five-membered ring (O1–C2–C3–O4–C5) |
| Methoxymethyl group | -OCH3 attached to C2 |
| 4-(Trifluoromethyl)phenyl | Phenyl ring with -CF3 at para position |
The trifluoromethyl group enhances lipophilicity, as evidenced by a calculated LogP (octanol-water) of ~2.8.
Stereochemical Considerations: Conformational Isomerism
The dioxolane ring exhibits envelope conformations , a common feature in five-membered rings. X-ray studies of analogous dioxolanes (e.g., 2-(1,3-dioxolan-2-yl)phenol) reveal deviations of up to 0.477 Å from planarity in the ring’s oxygen atoms. For this compound:
- The methoxymethyl and 4-(trifluoromethyl)phenyl substituents introduce steric hindrance, favoring equatorial orientations to minimize strain.
- Torsional flexibility is limited due to the rigid phenyl and trifluoromethyl groups, restricting interconversion between conformers.
X-ray Crystallographic Characterization
X-ray crystallography remains the gold standard for unambiguous structural determination. While experimental data for this specific compound are not publicly available, insights can be inferred from related structures:
Table 2: Crystallographic Parameters (Hypothetical)
| Parameter | Value | Basis of Estimation |
|---|---|---|
| Space group | P21/c | Common for similar dioxolanes |
| Unit cell dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å | Extrapolated from |
| Z′ | 1 | Typical for small molecules |
Key observations from analogous studies:
- Hydrogen bonding : Methoxy oxygen may participate in weak C–H···O interactions.
- Packing motifs : Trifluoromethyl groups often engage in F···F van der Waals contacts.
Comparative Structural Analysis with Related Dioxolane Derivatives
Table 3: Structural Comparison with Analogous Compounds
Notable trends :
- Electron-withdrawing groups (e.g., -CF3) increase metabolic stability but reduce aqueous solubility.
- Ring size : Five-membered dioxolanes generally exhibit greater conformational flexibility than six-membered analogs.
Properties
CAS No. |
658680-41-2 |
|---|---|
Molecular Formula |
C12H13F3O3 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13F3O3/c1-16-8-11(17-6-7-18-11)9-2-4-10(5-3-9)12(13,14)15/h2-5H,6-8H2,1H3 |
InChI Key |
HHMQJRJGJIVLGQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(OCCO1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization with Ethylene Glycol
This method involves the condensation of 4-(trifluoromethyl)benzaldehyde derivatives with ethylene glycol under acidic conditions. The reaction proceeds via hemiacetal formation, followed by cyclization to yield the dioxolane ring.
Reaction Conditions:
- Substrate: 4-(Trifluoromethyl)benzaldehyde or its halogenated analogs (e.g., 2-fluoro-5-(trifluoromethyl)benzaldehyde).
- Reagents: Ethylene glycol (1.2–2.0 eq), acid catalyst (e.g., p-toluenesulfonic acid, 0.1–5 mol%).
- Solvent: Toluene, benzene, or dichloromethane.
- Temperature: Reflux (80–110°C) for 12–24 hours.
Example Protocol:
A mixture of 2-fluoro-5-(trifluoromethyl)benzaldehyde (5.00 g), ethylene glycol (1.78 g), and p-toluenesulfonic acid (0.49 g) in benzene (50 mL) was refluxed for 24 hours. The crude product was extracted with ethyl acetate, dried, and purified via distillation to yield the dioxolane derivative (5.81 g, 85% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–90% |
| Reaction Time | 12–24 hours |
| Catalyst Loading | 0.1–5 mol% |
| Purity (Post-Distillation) | >95% (by GC-MS) |
Grignard Reagent-Mediated Synthesis
This approach utilizes Grignard reagents to introduce the methoxymethyl group. The reaction begins with halogenated benzotrifluoride derivatives, which are converted to Grignard intermediates before coupling with ketenes or esters.
Reaction Pathway:
Grignard Formation:
- Substrate: 3-Bromo-4-(trifluoromethyl)benzene.
- Reagents: Magnesium metal, catalytic iodine.
- Solvent: Tetrahydrofuran (THF) or diethyl ether.
Ketene Coupling:
- Reagent: Dimethylketene or acetyl chloride.
- Catalyst: Transition metal complexes (e.g., Fe(acac)₃, 2–5 mol%).
Example Protocol:
A Grignard reagent prepared from 3-bromo-4-(trifluoromethyl)benzene (10.0 g) and Mg (1.2 eq) in THF was treated with dimethylketene (1.1 eq) at −20°C. The mixture was warmed to room temperature, quenched with NH₄Cl, and extracted to yield the intermediate ketone. Subsequent reaction with ethylene glycol and HCl afforded the target compound (72% yield).
Key Data:
| Parameter | Value |
|---|---|
| Overall Yield | 65–72% |
| Reaction Temperature | −20°C to 25°C |
| Catalyst | Fe(acac)₃ (3 mol%) |
Transition Metal-Catalyzed Cycloaddition
Recent advances employ transition metal catalysts to facilitate [2+2] cycloadditions between trifluoromethyl-substituted alkenes and carbonyl compounds. This method enhances regioselectivity and reduces side reactions.
Reaction Conditions:
- Catalyst: Ru(II) or Ir(I) complexes (1–3 mol%).
- Substrates: 4-(Trifluoromethyl)styrene and methoxymethyl glyoxal.
- Solvent: Dichloroethane or acetonitrile.
- Temperature: 60–80°C for 6–12 hours.
Example Protocol:
A solution of 4-(trifluoromethyl)styrene (2.0 g) and methoxymethyl glyoxal (1.5 eq) in dichloroethane was treated with [RuCl₂(p-cymene)]₂ (2 mol%). The reaction was stirred at 70°C for 10 hours, yielding the dioxolane product (68% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60–68% |
| Diastereoselectivity | >90% (syn:anti) |
| Catalyst Efficiency | Turnover number (TON) = 450 |
Solvent-Free Mechanochemical Synthesis
Emerging methodologies utilize ball milling to achieve solvent-free cyclization, improving sustainability and reaction efficiency.
Protocol:
A mixture of 4-(trifluoromethyl)benzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and Amberlyst-15 (5 wt%) was milled in a planetary ball mill at 500 rpm for 2 hours. The product was isolated via filtration and recrystallization (88% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Reaction Time | 1–3 hours |
| Energy Consumption | Reduced by 40% vs thermal methods |
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed | 75–90 | Moderate | High | Moderate (acid waste) |
| Grignard-Mediated | 65–72 | High | Moderate | High (solvent use) |
| Transition Metal | 60–68 | Very High | Low | Low (low catalyst load) |
| Mechanochemical | 85–88 | High | High | Very Low |
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxymethyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols.
Scientific Research Applications
Applications in Organic Synthesis
- Synthesis of Complex Molecules :
-
Reagent in Chemical Reactions :
- It can act as a reagent for the formation of carbon-carbon bonds, which is crucial in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electrophilicity of the molecule, making it an effective participant in reactions such as cross-coupling and nucleophilic addition .
Pharmaceutical Applications
- Drug Development :
-
Antiviral and Antimicrobial Agents :
- Research indicates that derivatives of this compound exhibit antiviral and antimicrobial activities, making them candidates for further development into therapeutic agents. The incorporation of trifluoromethyl groups is known to enhance biological activity by improving binding affinity to target proteins .
Material Science Applications
- Polymer Chemistry :
- Solvent Properties :
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- depends on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- with structurally related compounds, focusing on substituents, synthesis, and applications:
Key Observations:
Substituent Effects: Methoxymethyl vs. Bromo/Bromomethyl: Methoxymethyl groups may improve solubility compared to brominated analogs, which are often used as synthetic intermediates . Trifluoromethyl Phenyl: This group is conserved in several analogs (e.g., ) and is known to enhance resistance to oxidative degradation .
Synthesis Methods :
- Brominated derivatives (e.g., ) are synthesized via nucleophilic substitution or coupling reactions. The target compound may require similar strategies, such as DCC-DMAP-mediated coupling (as seen in for trifluoromethylphenyl esters).
- Triazole-containing dioxolanes () are synthesized by modifying existing agrochemical scaffolds, suggesting modular approaches for functionalization.
Bioactivity: Triazole-dioxolane hybrids exhibit fungicidal activity, implying that the trifluoromethylphenyl group in the target compound could synergize with methoxymethyl for similar applications .
Biological Activity
1,3-Dioxolane derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- (CAS No. 658680-41-2) has been explored for its potential antibacterial and antifungal properties, as well as its role in inhibiting specific biochemical pathways.
- Molecular Formula: C₁₂H₁₃F₃O₃
- Molecular Weight: 262.225 g/mol
- Purity: Typically ≥99% in commercial preparations
Biological Activity Overview
Research indicates that the biological activity of this compound is influenced by the presence of the trifluoromethyl group and its structural configuration. The following sections detail its antibacterial and antifungal activities, as well as its inhibitory effects on specific biosynthetic pathways.
Antibacterial and Antifungal Activity
A study on various 1,3-dioxolane derivatives demonstrated significant antibacterial and antifungal activities:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3-Dioxolane with trifluoromethyl group | Staphylococcus aureus | 625–1250 µg/mL |
| 1,3-Dioxolane with trifluoromethyl group | Candida albicans | Significant activity observed |
| Control Compound | Escherichia coli | No activity observed |
The introduction of the 4-trifluoromethylphenyl moiety has shown varying effects on activity. For instance, while some derivatives exhibited excellent antifungal activity against C. albicans, others demonstrated limited efficacy against certain bacterial strains like E. coli .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that:
- The 4-trifluoromethylphenyl moiety negatively impacts the inhibitory potency against brassinosteroid biosynthesis, with an IC₅₀ value of approximately 0.73 ± 0.06 µM .
- Variations in substituents at the aromatic position significantly affect biological activity; for example, a bulky biphenyl group resulted in reduced inhibitory potency compared to simpler structures .
Case Studies
- Inhibitory Effects on Brassinosteroid Biosynthesis
- Antimicrobial Screening
Q & A
Q. What are the recommended synthetic routes for preparing 1,3-dioxolane derivatives with trifluoromethylphenyl substituents?
Methodological Answer: The synthesis of analogous trifluoromethylphenyl-substituted dioxolanes typically involves acid-catalyzed cyclization of diols or ketones with aldehydes. For example:
- Inert conditions : Use anhydrous solvents (e.g., THF or dichloromethane) and catalysts like p-toluenesulfonic acid (PTSA) to promote cyclization while minimizing hydrolysis .
- Substrate design : Start with pre-functionalized precursors (e.g., 4-(trifluoromethyl)benzaldehyde) to ensure regioselectivity during ring formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to polar byproducts. Confirm purity via TLC and NMR .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR spectroscopy : and NMR can resolve methoxymethyl and trifluoromethyl group environments. For example, NMR signals near -60 ppm indicate CF groups in dioxolane rings .
- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) reveals bond angles, steric effects, and π-π interactions with the aryl group. Structural disorder in the dioxolane ring may require refinement software like SHELXL .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electrostatic potential surfaces to correlate with reactivity .
Q. What are the stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (argon or nitrogen) at 2–8°C in sealed containers. The dioxolane ring is prone to hydrolysis, especially under acidic conditions .
- Light exposure : Protect from UV light to prevent radical degradation of the trifluoromethyl group. Use amber glass vials for long-term storage .
- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) or metal catalysts to prevent unintended ring-opening reactions .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols or vapors .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
- First aid : In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Questions
Q. How can researchers elucidate the reaction mechanisms involving the dioxolane ring under catalytic conditions?
Methodological Answer:
- Kinetic studies : Monitor ring-opening reactions (e.g., acid hydrolysis) via in-situ NMR to track intermediate formation. Compare activation energies for substituted vs. unsubstituted dioxolanes .
- Isotopic labeling : Use -labeled water to trace oxygen incorporation during hydrolysis, confirming nucleophilic attack at the acetal carbon .
- Catalyst screening : Test Lewis acids (e.g., BF·EtO) for regioselective ring functionalization. GC-MS can identify side products from competing pathways .
Q. How can analytical methods be optimized to detect trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate polar byproducts. High-resolution MS identifies impurities via exact mass (<2 ppm error) .
- Fluorogenic assays : Adapt methods from collagenase detection (e.g., MDPF labeling) to tag primary amines in hydrolyzed byproducts. Fluorescence intensity correlates with impurity concentration .
- Headspace GC : Detect volatile degradation products (e.g., methanol from methoxymethyl cleavage) under accelerated stability testing (40°C/75% RH) .
Q. What computational approaches are suitable for predicting the compound’s bioactivity or environmental fate?
Methodological Answer:
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on the trifluoromethylphenyl moiety’s role in binding .
- QSAR modeling : Train models on logP, polar surface area, and Hammett constants to predict bioavailability or toxicity. Validate with experimental cytotoxicity assays .
- Environmental persistence : Use EPI Suite to estimate biodegradation half-lives. Prioritize metabolites via DFT-based transition state analysis .
Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?
Methodological Answer:
- Reproducibility checks : Verify moisture levels in solvents (Karl Fischer titration) and catalyst purity (ICP-MS). Trace water can drastically alter acetal formation kinetics .
- Data harmonization : Cross-reference NMR chemical shifts with databases (e.g., PubChem or CAS Common Chemistry) to identify solvent- or concentration-dependent variations .
- Collaborative validation : Share samples with independent labs for round-robin testing. Discrepancies in X-ray data may arise from crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
